molecular formula C11H13BrFN3O2 B3038534 1-(4-Bromo-5-fluoro-2-nitrophenyl)-4-methylpiperazine CAS No. 866135-67-3

1-(4-Bromo-5-fluoro-2-nitrophenyl)-4-methylpiperazine

Cat. No.: B3038534
CAS No.: 866135-67-3
M. Wt: 318.14 g/mol
InChI Key: MPGYSAJHWBDYJE-UHFFFAOYSA-N
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Description

1-(4-Bromo-5-fluoro-2-nitrophenyl)-4-methylpiperazine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties. This compound is characterized by the presence of a bromine, fluorine, and nitro group attached to a phenyl ring, which is further connected to a piperazine ring substituted with a methyl group. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.

Chemical Reactions Analysis

1-(4-Bromo-5-fluoro-2-nitrophenyl)-4-methylpiperazine undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions. For example, treatment with sodium methoxide can replace the bromine with a methoxy group.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid.

Common reagents used in these reactions include hydrogen gas, sodium methoxide, and iron powder . The major products formed from these reactions depend on the specific reagents and conditions used. For instance, reduction of the nitro group yields the corresponding amine, while substitution of the bromine atom results in the formation of various substituted derivatives .

Scientific Research Applications

1-(4-Bromo-5-fluoro-2-nitrophenyl)-4-methylpiperazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-5-fluoro-2-nitrophenyl)-4-methylpiperazine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of the nitro group suggests potential involvement in redox reactions, while the piperazine ring may interact with receptors or enzymes in biological systems . Further research is needed to elucidate the exact molecular targets and pathways involved in its mechanism of action.

Comparison with Similar Compounds

1-(4-Bromo-5-fluoro-2-nitrophenyl)-4-methylpiperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the combination of its functional groups and the presence of the piperazine ring, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-(4-bromo-5-fluoro-2-nitrophenyl)-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFN3O2/c1-14-2-4-15(5-3-14)10-7-9(13)8(12)6-11(10)16(17)18/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGYSAJHWBDYJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101212300
Record name 1-(4-Bromo-5-fluoro-2-nitrophenyl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101212300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866135-67-3
Record name 1-(4-Bromo-5-fluoro-2-nitrophenyl)-4-methylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866135-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromo-5-fluoro-2-nitrophenyl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101212300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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